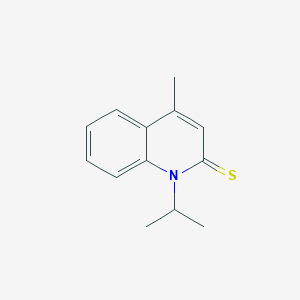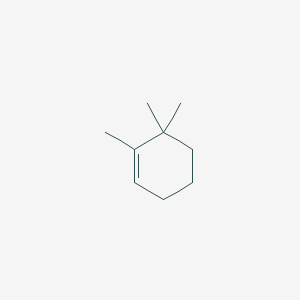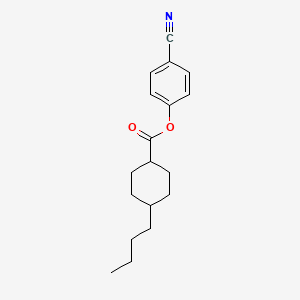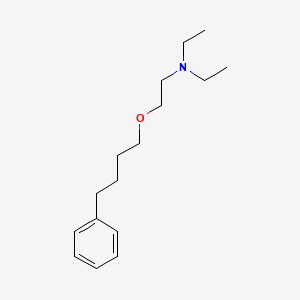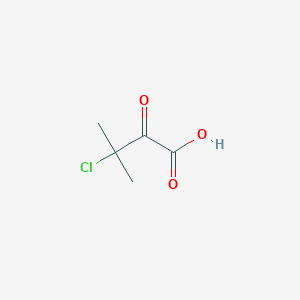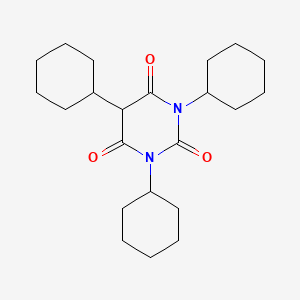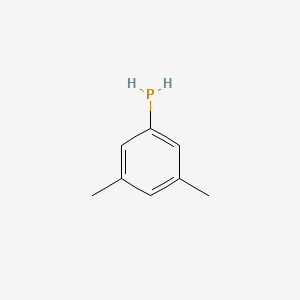
(3,5-Dimethylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIMETHYLPHENYL)PHOSPHINE is an organophosphorus compound with the chemical formula C8H11P. It is characterized by a phosphorus atom bonded to a phenyl group and two methyl groups. This compound is a colorless, air-sensitive liquid and is a member of the aromatic alkylphosphine family .
Preparation Methods
(3,5-DIMETHYLPHENYL)PHOSPHINE can be synthesized through various methods. One common synthetic route involves the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows :
(C6H5)Cl2P+2CH3MgBr→(C6H5)(CH3)2P+2MgBrCl
The resulting phosphine is then purified by distillation under reduced pressure. Industrial production methods often involve similar organometallic reactions, ensuring high yield and purity .
Chemical Reactions Analysis
(3,5-DIMETHYLPHENYL)PHOSPHINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions include phosphine oxides, hydrides, and substituted phosphines .
Scientific Research Applications
(3,5-DIMETHYLPHENYL)PHOSPHINE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPHENYL)PHOSPHINE involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
(3,5-DIMETHYLPHENYL)PHOSPHINE is unique due to its specific structure and reactivity. Similar compounds include:
Triphenylphosphine (PPh3): A widely used ligand in catalysis, but with different steric and electronic properties.
Trimethylphosphine (PMe3): Another common ligand, but with smaller steric bulk and different reactivity.
Dimethylphenylphosphine (PMe2Ph): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Properties
CAS No. |
524695-90-7 |
|---|---|
Molecular Formula |
C8H11P |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C8H11P/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 |
InChI Key |
RFXWSCVCWQKXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



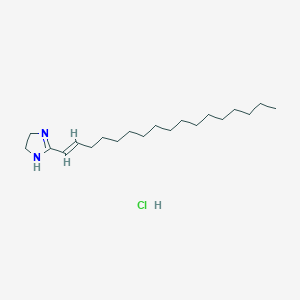
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
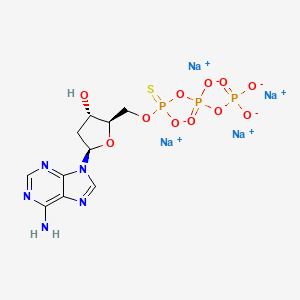
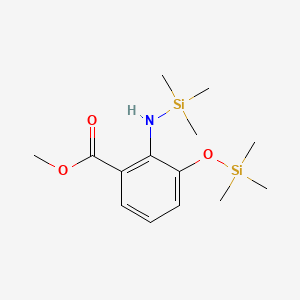
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
